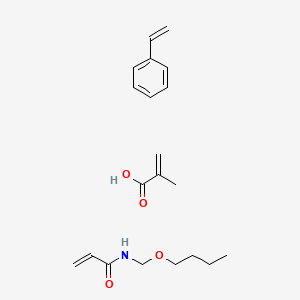
N-(butoxymethyl)prop-2-enamide;2-methylprop-2-enoic acid;styrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoic acid, 2-methyl-, polymer with N-(butoxymethyl)-2-propenamide and ethenylbenzene is a complex polymer that combines the properties of its constituent monomers. This compound is known for its versatility and is used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, polymer with N-(butoxymethyl)-2-propenamide and ethenylbenzene typically involves free radical polymerization. This process is initiated by a free radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), under controlled temperature and pressure conditions. The monomers are mixed in a solvent, and the initiator is added to start the polymerization reaction.
Industrial Production Methods
In industrial settings, the polymerization process is scaled up using large reactors. The reaction conditions are carefully monitored to ensure consistent polymer quality. The polymer is then purified and processed into various forms, such as powders, granules, or films, depending on its intended application.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenoic acid, 2-methyl-, polymer with N-(butoxymethyl)-2-propenamide and ethenylbenzene can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Propenoic acid, 2-methyl-, polymer with N-(butoxymethyl)-2-propenamide and ethenylbenzene has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other polymers and copolymers.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Utilized in drug delivery systems due to its ability to form hydrogels.
Industry: Applied in coatings, adhesives, and sealants due to its excellent adhesive properties.
Wirkmechanismus
The mechanism of action of this polymer involves the interaction of its functional groups with various molecular targets. The polymer can form hydrogen bonds, ionic bonds, and covalent bonds with other molecules, leading to its diverse range of applications. The pathways involved include the formation of cross-linked networks, which enhance the mechanical strength and stability of the polymer.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Propenoic acid, 2-methyl-, polymer with butyl 2-propenoate and ethenylbenzene
- 2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate and ethenylbenzene
Uniqueness
2-Propenoic acid, 2-methyl-, polymer with N-(butoxymethyl)-2-propenamide and ethenylbenzene is unique due to the presence of the N-(butoxymethyl)-2-propenamide monomer, which imparts specific properties such as increased flexibility and improved adhesion. This makes it particularly suitable for applications requiring these characteristics.
Eigenschaften
CAS-Nummer |
65588-71-8 |
|---|---|
Molekularformel |
C20H29NO4 |
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
N-(butoxymethyl)prop-2-enamide;2-methylprop-2-enoic acid;styrene |
InChI |
InChI=1S/C8H15NO2.C8H8.C4H6O2/c1-3-5-6-11-7-9-8(10)4-2;1-2-8-6-4-3-5-7-8;1-3(2)4(5)6/h4H,2-3,5-7H2,1H3,(H,9,10);2-7H,1H2;1H2,2H3,(H,5,6) |
InChI-Schlüssel |
QLFWRQFANSLHMU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCNC(=O)C=C.CC(=C)C(=O)O.C=CC1=CC=CC=C1 |
Verwandte CAS-Nummern |
65588-71-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


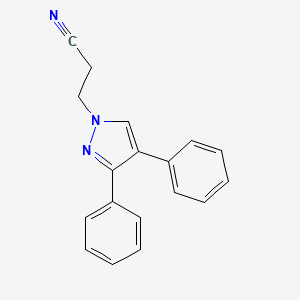
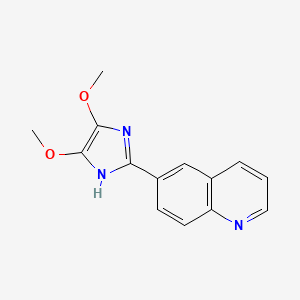
![1-Methyl-2-[(methylsulfanyl)methoxy]-3-[(methylsulfanyl)methyl]benzene](/img/structure/B14469623.png)
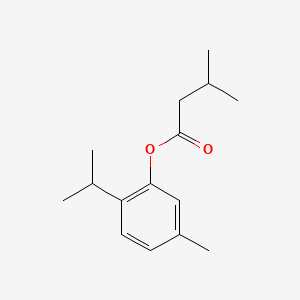
![3-Oxo-2-{[(prop-2-yn-1-yl)oxy]imino}butanamide](/img/structure/B14469637.png)
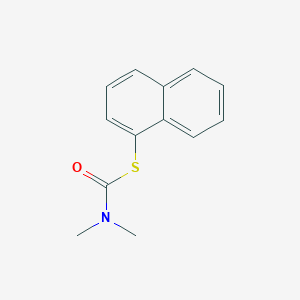
![3-[4-(Dodecyloxy)phenyl]prop-2-enal](/img/structure/B14469645.png)
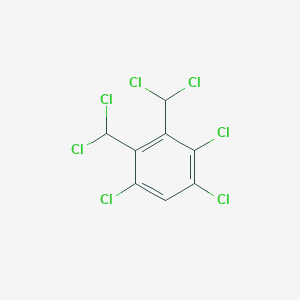

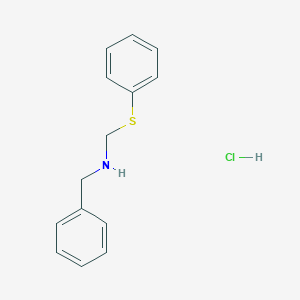
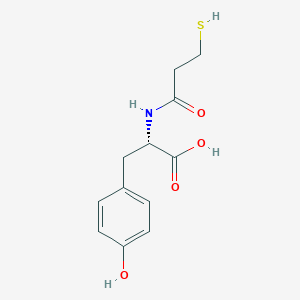
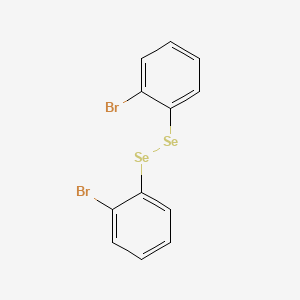
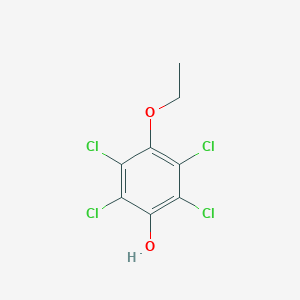
![N-[2-(Hydroxyamino)-2-oxoethyl]-4-propanamidobenzamide](/img/structure/B14469698.png)
